Superior Affinity for Human Hemoglobin Iron and Cysteine SH Groups Relative to 4-Nitrosotoluene and 4-Nitrosophenetole
In a direct comparative study of para-substituted nitrosobenzenes with human hemoglobin, 4-chloronitrosobenzene exhibited the highest affinities for both hemoglobin iron and for the reactive cysteine SH groups (Cys β93), with 4-nitrosophenetole showing the lowest affinity among the tested compounds [1]. Covalent binding of 4-chloronitrosobenzene proceeded biphasically with observation of a semimercaptal-like intermediate [1]. The apparent second-order rate constants for cysteine binding followed a Hammett relationship with lg k − lg k₀ = 1.7 × σₚ (r² = 0.99), demonstrating that the chlorine substituent quantitatively enhances binding kinetics relative to electron-donating alkyl substituents [1].
| Evidence Dimension | Relative affinity for hemoglobin iron and SH groups |
|---|---|
| Target Compound Data | Highest affinity among all para-substituted nitrosobenzenes tested |
| Comparator Or Baseline | 4-Nitrosotoluene (intermediate affinity) and 4-nitrosophenetole (lowest affinity) |
| Quantified Difference | Rank order: 4-chloronitrosobenzene > 4-nitrosotoluene > 4-nitrosophenetole; Hammett ρ = 3 for equilibrium parameters |
| Conditions | In vitro human hemoglobin binding assay; stripped hemoglobin; pH and temperature not explicitly specified in abstract |
Why This Matters
Researchers developing hemoglobin adduct biomonitoring methods for occupational exposure assessment require 4-chloronitrosobenzene specifically as the reference standard to ensure assay sensitivity and accurate quantification.
- [1] Eyer P, et al. Reactions of para-substituted nitrosobenzenes with human hemoglobin. Biol Chem Hoppe Seyler. 1987;368(3):285-294. View Source
